

# understanding the bonding in alane-amine adducts

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An In-depth Technical Guide to the Bonding in Alane-Amine Adducts

#### Introduction

Alane (AlH<sub>3</sub>) is a simple binary hydride of aluminum that has garnered significant interest for its applications in chemical synthesis as a reducing agent and in materials science for hydrogen storage.[1] In its pure form, alane is a polymeric solid and is highly reactive. The stabilization of monomeric AlH<sub>3</sub> is typically achieved through the formation of adducts with Lewis bases, most notably tertiary amines. These alane-amine adducts are formed through a coordinate covalent bond, also known as a dative bond, where the nitrogen atom of the amine donates its lone pair of electrons to the electron-deficient aluminum atom of alane.

This guide provides a comprehensive technical overview of the nature of the Al-N bond in these adducts, detailing the structural characteristics, thermodynamics, and the key experimental and computational methods used for their characterization.

## **Molecular Structure and Bonding**

The formation of an alane-amine adduct involves the interaction of a Lewis acidic alane molecule with a Lewis basic amine. The resulting Al-N bond is a classic example of a dative covalent bond. The geometry around the aluminum center changes from trigonal planar in theoretical monomeric AlH<sub>3</sub> to tetrahedral or trigonal bipyramidal in the adducts, depending on whether it coordinates with one or two amine molecules.[2]



The structural diversity of these adducts is extensive, ranging from simple 1:1 monomeric species to 1:2 adducts, as well as hydride-bridged dimeric and polymeric structures.[2][3] The specific structure adopted is influenced by the steric bulk and electronic properties of the amine ligand.

#### **Visualization of Adduct Formation**

The fundamental bonding interaction can be visualized as the donation of the nitrogen lone pair into the empty p-orbital of the aluminum atom.

Caption: Lewis acid-base reaction forming an alane-amine adduct.

## **Quantitative Structural Data**

X-ray crystallography is the definitive method for determining the precise molecular geometry of these adducts in the solid state.[4] Key parameters such as bond lengths and angles provide direct insight into the nature and strength of the Al-N interaction. Shorter Al-N bond lengths generally correlate with stronger dative bonds.

Adduct	Al-N Bond Length (Å)	Al-H Bond Length (Å, avg.)	N-Al-H Angle (°, avg.)	H-Al-H Angle (°, avg.)	Crystal Structure Type	Referenc e
AlH <sub>3</sub> ·N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub> (TEAA)	2.0240(17)	~1.55	N/A	N/A	Monomeric , Tetrahedral	[5]
[Cl(CH <sub>2</sub> ) <sub>3</sub> ( CH <sub>3</sub> ) <sub>2</sub> N·Al H <sub>3</sub> ] <sub>2</sub>	2.09 (avg.)	~1.58	N/A	N/A	Dimeric, 5- coordinate Al	[6]
AlH₃·(dioxa ne)	2.107(14)	N/A	N/A	N/A	Polymeric	[5]

# **Thermodynamics of Adduct Stability**



The stability of alane-amine adducts is a critical factor for their application, particularly in hydrogen storage, where the reversible uptake and release of hydrogen is desired.[1] The strength of the Al-N bond can be quantified by its binding energy or the enthalpy of adduct formation.

Computational chemistry, using high-level electronic structure calculations like the G4 and G4(MP2) methods, provides reliable thermodynamic data for these complexes, often validated by experimental measurements.[7]

Adduct/Reacti on	Thermodynami c Parameter	Value	Method	Reference
AlH <sub>3</sub> -TEDA (Triethylenediami ne)	Al-N Bond Binding Energy	99 kJ/mol	Theoretical	[1]
α-AlH₃ → Al + 3/2H₂	Enthalpy of Formation (ΔHf)	-11.4 kJ/mol AlH₃	Experimental	[1]
Ti-Al + 3/2H <sub>2</sub> + TEDA ⇌ TEDA- AlH <sub>3</sub> (in undecane)	Enthalpy of Formation (ΔHf)	-39.5 ± 4.1 kJ/mol H <sub>2</sub>	Experimental	[1]
TEDA-AlH₃ → TEDA + AlH₃	Enthalpy of Reaction (ΔH)	≈ 46 kJ/mol H₂ (equivalent to 92 kJ/mol adduct)	Experimental	[8]

# **Experimental Protocols for Characterization**

A multi-technique approach is essential for the comprehensive characterization of alane-amine adducts. The general workflow involves synthesis followed by a suite of analytical methods to determine structure, purity, and stability.

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